methyl 4-(9H-xanthene-9-amido)benzoate
Overview
Description
Methyl 4-(9H-xanthene-9-amido)benzoate is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a xanthene core linked to a benzoate moiety through an amide bond, which imparts unique chemical and physical properties.
Safety and Hazards
Future Directions
The future directions for the study of “methyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate” and related compounds could involve further investigations to improve their potential clinical outcomes, given their promising biological activities . Additionally, more research could be conducted to fully understand the mechanism of action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(9H-xanthene-9-amido)benzoate typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Amidation Reaction: The xanthene core is then reacted with 4-aminobenzoic acid to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(9H-xanthene-9-amido)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(9H-xanthene-9-amido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including anti-cancer, anti-inflammatory, and anti-microbial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: The compound is used in the development of fluorescent dyes and sensors due to its xanthene core, which exhibits strong fluorescence properties.
Biological Studies: It is used in biological assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-(9H-xanthene-9-amido)benzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The xanthene core can intercalate into DNA, inhibiting the replication and transcription processes, while the benzoate moiety can interact with various proteins and enzymes, modulating their activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(9H-xanthene-9-amido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-methyl-9H-xanthene-9-amido benzoate: Similar structure with a methyl group on the xanthene core.
Methyl 2-chloro-9H-xanthene-9-amido benzoate: Similar structure with a chloro group on the xanthene core.
Uniqueness
Methyl 4-(9H-xanthene-9-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl ester group enhances its solubility in organic solvents, making it more suitable for certain applications compared to its ethyl ester counterpart .
Properties
IUPAC Name |
methyl 4-(9H-xanthene-9-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-26-22(25)14-10-12-15(13-11-14)23-21(24)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLZTBZBGMIUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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